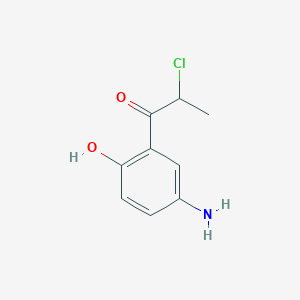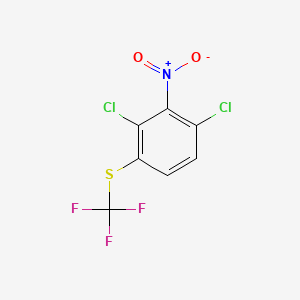
6-Cyclopropoxynicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropoxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a cyclopropoxy group attached to the nicotinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropoxynicotinic acid typically involves the cyclopropylation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-Cyclopropoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropoxynicotinic acid involves its interaction with specific molecular targets. It may act by binding to nicotinic acid receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Nicotinic Acid: The parent compound, which lacks the cyclopropoxy group.
6-Hydroxynicotinic Acid: A hydroxylated derivative with different chemical properties.
Cyclopropyl Nicotinate:
Uniqueness: 6-Cyclopropoxynicotinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
6-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-4-8(10-5-6)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,11,12) |
Clave InChI |
OQQCHPSHAQBTDN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=NC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14037327.png)
![tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14037345.png)


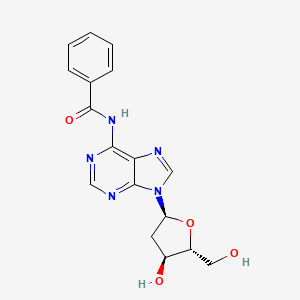
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)

![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
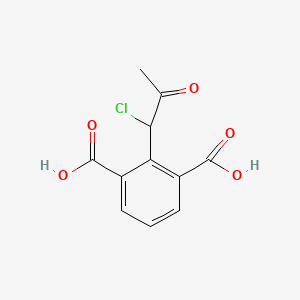
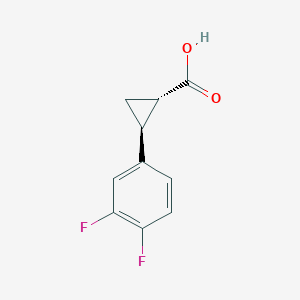
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
